molecular formula C8H7BrFNO B6253673 (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine CAS No. 1198-41-0

(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine

Cat. No.: B6253673
CAS No.: 1198-41-0
M. Wt: 232
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Description

(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine typically involves the condensation of 2-bromo-4-fluoroacetophenone with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above laboratory conditions for scale-up. This might include using continuous flow reactors to improve efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form the corresponding amine.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Potential precursor for the development of novel materials with specific electronic properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
  • Studied for its antimicrobial and anticancer properties.

Industry:

  • Potential use in the development of agrochemicals.
  • Application in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism by which (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • (E)-N-[1-(2-chloro-4-fluorophenyl)ethylidene]hydroxylamine
  • (E)-N-[1-(2-bromo-4-methylphenyl)ethylidene]hydroxylamine
  • (E)-N-[1-(2-bromo-4-nitrophenyl)ethylidene]hydroxylamine

Comparison:

  • The presence of different substituents (e.g., chloro, methyl, nitro) on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
  • (E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine is unique due to the combination of bromo and fluoro substituents, which can influence its electronic properties and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1198-41-0

Molecular Formula

C8H7BrFNO

Molecular Weight

232

Purity

95

Origin of Product

United States

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